molecular formula C15H23BO3 B1450714 3-Ethyl-4-methoxyphenylboronic acid piancol ester CAS No. 2121511-72-4

3-Ethyl-4-methoxyphenylboronic acid piancol ester

Cat. No. B1450714
M. Wt: 262.15 g/mol
InChI Key: YOLIKNNPHVFIHM-UHFFFAOYSA-N
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Description

3-Ethyl-4-methoxyphenylboronic acid piancol ester (3EMBPA) is a novel boronic acid derivative that has recently been developed as a reagent for the synthesis of organic compounds. It has been shown to be an effective reagent for the synthesis of a variety of compounds, including nucleosides, nucleotides, and other heterocyclic compounds. 3EMBPA has also been used in the synthesis of other boronic acid derivatives and has been found to be an effective reagent for the synthesis of a variety of other compounds.

Scientific Research Applications

Polymer Synthesis

3-Ethyl-4-methoxyphenylboronic acid pinacol ester is instrumental in creating hyperbranched polythiophenes, contributing to nearly defect-free polymers with significant branching. This is achieved through the catalyst-transfer Suzuki–Miyaura coupling reaction, demonstrating its utility in complex polymer synthesis (Segawa, Higashihara, & Ueda, 2013).

Phosphorescence Properties

Remarkably, simple arylboronic esters, including the phenylboronic acid pinacol ester, exhibit solid-state phosphorescence at room temperature. This challenges the prevailing notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state. The phosphorescence characteristics of these esters are more influenced by solid-state molecular packing than the patterns and numbers of boron substituents on the aryl units (Shoji et al., 2017).

Drug Delivery Systems

In drug delivery applications, this compound is utilized in the design of oxidation-sensitive copolymers. These copolymers can self-assemble into micelles, effectively load hydrophobic anticancer drugs, and release them in response to oxidative stress, showcasing potential in targeted cancer therapy (Zhang et al., 2019).

Catalyst-Transfer Condensation Polymerization

It plays a critical role in the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization. This process results in high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties, which can be converted for further chemical modifications (Nojima et al., 2016).

Responsive Block Copolymer Micelles

Phenylboronic ester is used in the synthesis of block copolymer micelles responsive to glucose and lactic acid. This is particularly relevant in the design of drug delivery vehicles that can respond to pathological and physiological conditions (Vrbata & Uchman, 2018).

Light Emission Properties

This compound is also significant in the synthesis of mixed chromophore polymers with tailored light emission. These polymers, synthesized through Suzuki coupling reactions, exhibit superb thermal stability and can cover a broad range of the visible spectrum, indicating potential applications in optical materials (Neilson et al., 2007).

properties

IUPAC Name

2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-7-11-10-12(8-9-13(11)17-6)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLIKNNPHVFIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156762
Record name 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-methoxyphenylboronic acid piancol ester

CAS RN

2121511-72-4
Record name 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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